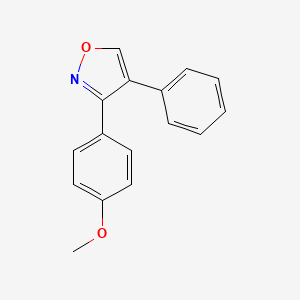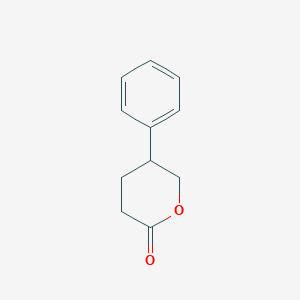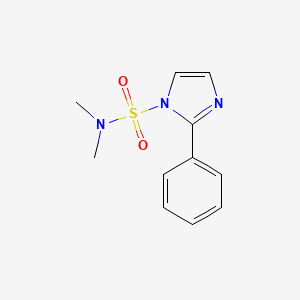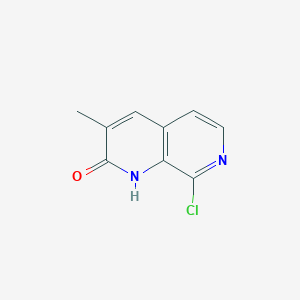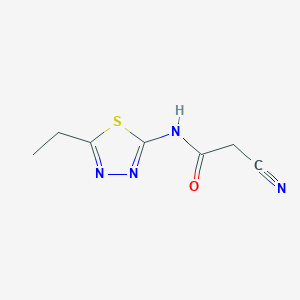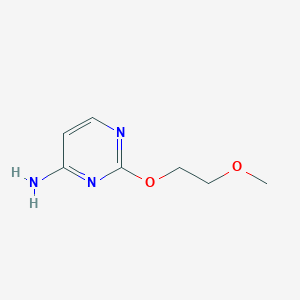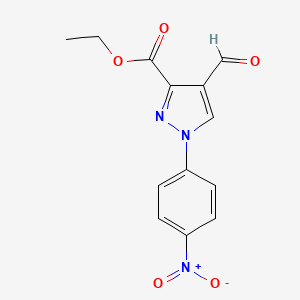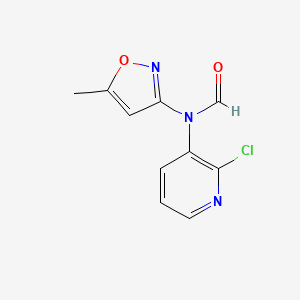
N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide is a chemical compound that belongs to the class of organic compounds known as formamides. These compounds are characterized by the presence of a formyl group attached to an amine. This particular compound features a chloropyridine and a methylisoxazole moiety, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide typically involves the reaction of 2-chloropyridine with 5-methylisoxazole in the presence of a formylating agent. Common formylating agents include formic acid or formamide. The reaction conditions may vary, but it generally requires heating and the use of a catalyst to facilitate the formation of the formamide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology or toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
類似化合物との比較
Similar Compounds
- N-(2-Chloropyridin-3-yl)formamide
- N-(5-Methylisoxazol-3-yl)formamide
- N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide
Uniqueness
N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide is unique due to the combination of the chloropyridine and methylisoxazole moieties, which may confer distinct chemical and biological properties compared to similar compounds
特性
分子式 |
C10H8ClN3O2 |
|---|---|
分子量 |
237.64 g/mol |
IUPAC名 |
N-(2-chloropyridin-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)formamide |
InChI |
InChI=1S/C10H8ClN3O2/c1-7-5-9(13-16-7)14(6-15)8-3-2-4-12-10(8)11/h2-6H,1H3 |
InChIキー |
AANLGEAGXFKJDK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)N(C=O)C2=C(N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


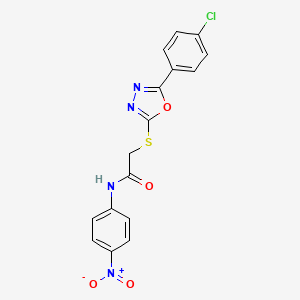
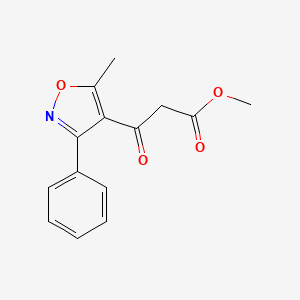
![Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B11768616.png)
![[(2R)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B11768625.png)
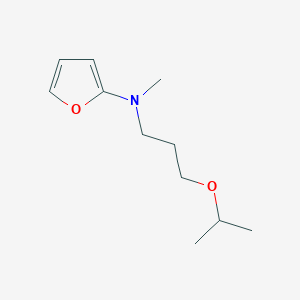
![4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11768630.png)
